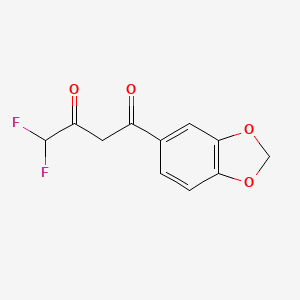

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O4/c12-11(13)8(15)4-7(14)6-1-2-9-10(3-6)17-5-16-9/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRBBKKSUKYMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215001 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-4,4-difluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170570-78-2 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-4,4-difluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170570-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-4,4-difluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione typically involves the reaction of 1,3-benzodioxole with a difluorobutane-dione precursor under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide, and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of the benzodioxole ring system, followed by the introduction of the difluorobutane-dione moiety. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dione moiety to alcohols or alkanes.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

The compound's structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug design. Preliminary studies indicate that it may interact with enzymes or receptors, which could lead to the development of new therapeutic agents. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, making difluorobutane dione a promising scaffold for medicinal chemistry.

Antimicrobial Activity:

Research has indicated that compounds similar to 1-(1,3-benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione exhibit antimicrobial properties. This suggests that the compound could be explored for developing novel antimicrobial agents to combat resistant strains of bacteria and fungi .

Material Science Applications

Polymer Synthesis:

The unique chemical properties of this compound allow it to be utilized as a building block in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with enhanced thermal and chemical resistance .

Coatings and Adhesives:

Due to its reactivity, this compound can be incorporated into coatings and adhesives formulations. The incorporation of fluorinated compounds often results in materials with improved water and oil repellency, making them suitable for various industrial applications .

Analytical Chemistry Applications

Chemical Sensors:

The compound's ability to interact with specific analytes can be exploited in the development of chemical sensors. Its unique structural features may allow for selective detection of certain ions or molecules, contributing to advancements in analytical techniques .

Chromatography:

In analytical chemistry, this compound can serve as a standard or reference material in chromatography applications. Its distinct properties can aid in the separation and identification of complex mixtures .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may modulate enzyme activity, inhibit cell proliferation, or induce apoptosis through various signaling pathways . Specific molecular targets include enzymes involved in metabolic processes and proteins regulating cell cycle progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular differences between the target compound and analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Substituent Variation |

|---|---|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione (Target) | 170570-78-2 | C₁₁H₈F₂O₄ | 242.18 | 2 | Benzodioxole ring |

| 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | 306935-39-7 | C₁₁H₇F₃O₄ | 260.17 | 3 | Additional fluorine at C4 (trifluoro group) |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione | Not provided | C₁₁H₇F₃O₄ | 260.17 | 3 | Dihydrobenzodioxin ring (vs. benzodioxole) |

| 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione | 1005613-67-1 | C₁₀H₁₂F₂N₂O₂ | 242.21 | 2 | Pyrazole substituent (ethyl/methyl groups) |

| 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione | Not provided | C₁₂H₁₂F₂O₂ | 226.22 | 2 | 3,4-Dimethylphenyl substituent |

Key Comparative Insights

Fluorination Effects

- The trifluoro analog (CAS 306935-39-7) has an additional fluorine atom at the C4 position, increasing its molecular weight to 260.17 g/mol compared to the target compound’s 242.18 g/mol.

- The dihydrobenzodioxin derivative () replaces the benzodioxole ring with a dihydrobenzodioxin system, altering the oxygen arrangement. This may influence ring strain and solubility due to conformational differences .

Substituent Variations

- Pyrazole-substituted analogs (e.g., 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione) introduce nitrogen-containing heterocycles. These groups could modify coordination chemistry (e.g., metal-binding in catalysis) or bioactivity (e.g., pharmaceutical applications) .

- The 3,4-dimethylphenyl derivative () lacks the benzodioxole/dioxin ring entirely, replacing it with a methylated aromatic system. This substitution reduces oxygen content and may decrease polarity, impacting solubility in aqueous environments .

Physicochemical Implications

- Electron-deficient diketones: Fluorination increases the electron-withdrawing nature of the diketone moiety, enhancing its ability to stabilize enolate intermediates. This property is critical in organic synthesis (e.g., as a ligand or catalyst) .

Research and Application Considerations

- Synthetic Utility : Fluorinated diketones are valuable in coordination chemistry. For example, the trifluoro variant’s stronger electron-withdrawing capacity may improve catalytic efficiency in metal-mediated reactions compared to the difluoro compound .

- Pharmaceutical Potential: Pyrazole-substituted analogs () could exhibit enhanced bioactivity due to nitrogen’s hydrogen-bonding capacity, making them candidates for drug discovery .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione, also known by its CAS number 170570-78-2, is a compound that has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and significant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 242.18 g/mol. The compound features a benzodioxole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 170570-78-2 |

| Molecular Formula | C11H7F2O4 |

| Molecular Weight (g/mol) | 242.18 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the benzodioxole structure. For example, research indicated that derivatives of benzodioxole demonstrate significant activity against various bacterial strains. In a study evaluating the efficacy of such compounds against Staphylococcus aureus and Escherichia coli , it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL, suggesting potent antibacterial effects .

Insecticidal Activity

The compound's structural analogs have been investigated for their insecticidal properties. A notable study assessed the larvicidal activity against Aedes aegypti , the vector responsible for dengue and other arboviruses. The results demonstrated that certain derivatives showed LC50 values ranging from 28.9 ± 5.6 μM to 162.7 ± 26.2 μM after 24 hours of exposure. These findings indicate that modifications to the benzodioxole moiety can enhance biological activity significantly .

Case Study 1: Larvicidal Activity

In a laboratory setting, researchers synthesized several benzodioxole derivatives and tested their larvicidal effects on Aedes aegypti larvae. The study revealed that one particular derivative demonstrated significant larvicidal activity with an LC50 value of approximately 30 µM. This derivative was noted for its low toxicity to mammalian cells at concentrations up to 5200 µM, indicating a favorable safety profile for potential use in vector control .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various benzodioxole derivatives against common pathogens. The study utilized disk diffusion methods to evaluate antimicrobial activity against clinical isolates of E. coli and S. aureus . The results indicated that some compounds exhibited zones of inhibition greater than 15 mm, suggesting strong antimicrobial properties .

Discussion

The biological activity of this compound and its derivatives appears promising across various applications including antimicrobial and insecticidal uses. The presence of the benzodioxole structure is pivotal in enhancing these activities.

Future Directions

Further research is warranted to explore:

- Structure-activity relationships (SAR) to optimize efficacy.

- Mechanisms of action behind observed biological activities.

- In vivo studies to assess safety and effectiveness in real-world applications.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the difluorobutane moiety and benzodioxolyl substituent. NMR can resolve carbonyl and aromatic carbons.

- Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (C=O) near 1700–1750 cm and C-F stretches (~1100–1200 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (CHFO) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization .

Q. How can this compound be synthesized, and what are common intermediates?

- Methodological Answer :

- Claisen Condensation : React 1,3-benzodioxol-5-ylacetone with a fluorinated acetyl chloride in the presence of a base (e.g., KOH in ethanol). Monitor reaction progress via TLC.

- Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled temperature (80–100°C) to improve yield.

- Intermediate Isolation : Purify intermediates like 1-(1,3-Benzodioxol-5-yl)propan-1-one (melting point 34–36°C) via recrystallization .

Q. What computational methods are suitable for predicting its electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using AMBER or CHARMM force fields.

- Software : Gaussian 16 or ORCA for quantum chemical calculations .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect data at low temperature (100 K) to minimize thermal motion.

- Refinement : Use SHELXL to model anisotropic displacement parameters and validate with R < 5%. ORTEP-3 diagrams clarify bond lengths/angles, distinguishing keto-enol tautomers .

Q. What strategies mitigate challenges in fluorinated diketone stability during storage?

- Methodological Answer :

- Controlled Environment : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or photodegradation.

- Stability Assays : Monitor via HPLC over 6 months; compare degradation products (e.g., trifluoroacetic acid) using LC-MS.

- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

Q. How do reaction conditions influence regioselectivity in benzodioxolyl diketone derivatives?

- Methodological Answer :

- Base Selection : Strong bases (e.g., LDA) favor enolate formation at the less hindered carbonyl. Weak bases (e.g., NaHCO) may lead to mixed regiochemistry.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing selectivity.

- Kinetic vs. Thermodynamic Control : Conduct time-resolved NMR to track intermediate dominance under varying temperatures .

Q. What analytical approaches validate purity in the presence of structurally similar byproducts?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers or diastereomers.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals; correlate - couplings to confirm connectivity.

- Differential Scanning Calorimetry (DSC) : Detect polymorphic impurities via melting point deviations .

Data Contradiction Analysis

Q. How to reconcile conflicting IR and X-ray data on carbonyl bond lengths?

- Methodological Answer :

- Crystallographic Validation : Compare experimental bond lengths (X-ray) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects.

- IR Frequency Correlation : Use Badger’s rule to relate C=O stretching frequencies to bond lengths. Deviations may indicate hydrogen bonding in the solid state .

Q. Why do NMR spectra show unexpected splitting in fluorinated regions?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange (e.g., hindered rotation).

- Scalar Coupling : Use - HOESY to detect through-space interactions.

- Solvent Isotope Effects : Compare spectra in DO vs. CDCl to rule out solvent-induced shifts .

Tables

Table 1 : Key Physical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHFO | |

| Melting Point | 34–36°C (similar analog) | |

| X-ray R Factor | <0.05 (validated via SHELXL) | |

| Stability (Lyophilized) | >24 months at –20°C |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.